7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
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Overview
Description
7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid is a complex organic compound with a molecular formula of C17H12N2O4 . It is primarily used in proteomics research and has a molecular weight of 308.29 g/mol . This compound is known for its unique structure, which includes a quinoline core fused with a dioxino ring and a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a quinoline derivative with a dioxino precursor under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid involves its interaction with specific molecular targets. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinoline N-oxide and tetrahydroquinoline share structural similarities.
Pyridine derivatives: Compounds such as pyridine N-oxide and halogenated pyridines are structurally related.
Uniqueness
7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid is unique due to its fused dioxino ring, which imparts distinct chemical properties and reactivity compared to other quinoline and pyridine derivatives .
Properties
IUPAC Name |
7-pyridin-3-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-17(21)12-6-13(10-2-1-3-18-9-10)19-14-8-16-15(7-11(12)14)22-4-5-23-16/h1-3,6-9H,4-5H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCADBOFODJKLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=CC(=NC3=C2)C4=CN=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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